![molecular formula C9H8Cl2O2 B2687034 2-[(3,5-Dichlorophenoxy)methyl]oxirane CAS No. 60633-37-6](/img/structure/B2687034.png)

2-[(3,5-Dichlorophenoxy)methyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

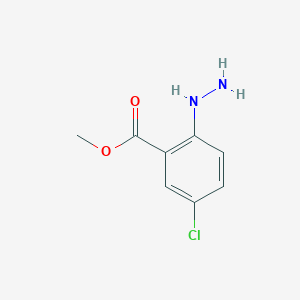

“2-[(3,5-Dichlorophenoxy)methyl]oxirane” is a chemical compound with the IUPAC name "2-[(3,4-dichlorophenoxy)methyl]oxirane" . It is used in synthesis and/or formulation of industrial products .

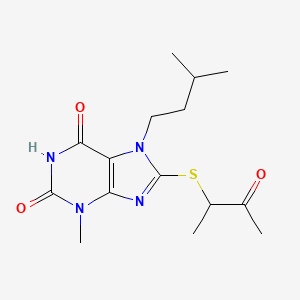

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H8Cl2O2/c10-8-2-1-6 (3-9 (8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 . This indicates that the compound has a molecular weight of 219.07 .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 219.07 .

Wissenschaftliche Forschungsanwendungen

Gene Mutations and Micronuclei Induction

Oxiranes, including compounds similar to 2-[(3,5-Dichlorophenoxy)methyl]oxirane, have been studied for their ability to induce genetic alterations. Research demonstrates that certain oxiranes can significantly increase the formation of micronuclei, indicating chromosomal aberrations, and induce gene mutations in mammalian cells. This suggests potential applications in studying genetic mechanisms and evaluating chemical safety (Schweikl, Schmalz, & Weinmann, 2004).

Spectroscopic and Theoretical Studies

Methyloxirane, a prototype for substituted oxirane systems including this compound, has been the subject of spectroscopic and theoretical studies to understand its circular dichroism. Such research aids in the development of analytical methods for chiral molecules and enhances our understanding of molecular interactions (Carnell et al., 1991).

Direct Titration Techniques

The quantification of the oxirane ring, an essential structural feature in compounds like this compound, has been refined through direct titration techniques. This methodology provides a rapid, accurate analysis crucial for characterizing epoxy compounds and assessing their purity for industrial applications (Jay, 1964).

Cytochrome P450 Isozymes Inhibition

Tridiphane, structurally related to oxiranes, demonstrates the ability to inhibit cytochrome P450 isozymes, suggesting that oxirane derivatives can affect enzymatic pathways. This property could be harnessed in the development of herbicide or pesticide synergists, enhancing the efficacy of agricultural chemicals by modulating metabolic pathways (Moreland, Novitzky, & Levi, 1989).

Polymerization and Material Properties

Research into the polymerization of oxirane derivatives, including those with structures similar to this compound, highlights their potential in creating novel polymeric materials. These materials could exhibit unique properties such as low shrinkage/stress, making them suitable for dental composites or other specialized applications (Eick, Smith, Pinzino, & Kostoryz, 2006).

Catalytic Hydrogenation Studies

Theoretical studies on the catalytic hydrogenation of oxiranes offer insights into chemical reaction mechanisms and potential applications in synthesizing alcohols from epoxides. Understanding these processes can lead to more efficient industrial syntheses of important chemicals and fuels (Kuevi, Atohoun, & Mensah, 2012).

Safety and Hazards

The safety information for “2-[(3,5-Dichlorophenoxy)methyl]oxirane” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-[(3,5-dichlorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINSUAJGKBCXIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)